5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 172751-17-6
VCID: VC5398025
InChI: InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17)
SMILES: C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N
Molecular Formula: C11H12N4O2
Molecular Weight: 232.243

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

CAS No.: 172751-17-6

Cat. No.: VC5398025

Molecular Formula: C11H12N4O2

Molecular Weight: 232.243

* For research use only. Not for human or veterinary use.

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione - 172751-17-6

Specification

CAS No. 172751-17-6
Molecular Formula C11H12N4O2
Molecular Weight 232.243
IUPAC Name 5,6-diamino-1-benzylpyrimidine-2,4-dione
Standard InChI InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17)
Standard InChI Key CADWRZPSQGRYRW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 232.243 g/mol. Key structural elements include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.

  • Benzyl group: Attached at position 1, providing steric bulk and potential for aromatic interactions.

  • Amino groups: At positions 5 and 6, enabling hydrogen bonding and electrophilic substitution reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₂N₄O₂
Molecular Weight232.243 g/mol
SolubilityNot reported (research use only)
pKaPredicted: ~7.11 (similar analogs)
Storage ConditionsDark, inert atmosphere, 2–8°C

Structural Analogues

The compound belongs to a class of pyrimidine-2,4-diones, which are structurally related to:

  • 1-Benzylpyrimidine-2,4,6-trione (CID 268726): A tri-keto analog with an additional carbonyl group .

  • 5,6-Diamino-1-phenylpyrimidine-2,4-dione: A non-benzylated variant used in dye synthesis .

Synthesis and Preparation

Reaction Pathways

The synthesis of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione involves multi-step processes, as exemplified by the preparation of related purine derivatives:

Table 2: Synthesis of Purine Derivatives Using Pyrimidine-2,4-Diones

StepReagents/ConditionsProductYield
1Formic acid, reflux, inert atmosphereIntermediate pyrimidine dione90%
2NaOH in ethanol/water, refluxPurine-2,6-dione derivative

This method, reported in Lafleur et al. (2009), highlights the compound’s utility as a precursor in heterocyclic synthesis .

Key Challenges and Innovations

  • Regioselectivity: Control of amino group positions during synthesis requires careful reaction conditions .

  • Green Chemistry: Recent methods prioritize water-based solvents and recyclable catalysts to minimize waste .

Applications and Research Findings

Pharmaceutical Intermediates

The compound is a building block in synthesizing:

  • Elagolix analogs: Pyrimidine-2,4-diones are intermediates in the production of GnRH antagonists, such as Elagolix (used for endometriosis) .

  • Antifolate agents: Structural analogs inhibit dihydrofolate reductase (DHFR), targeting parasitic and bacterial enzymes .

Table 3: Biological Activity of Related Pyrimidine Derivatives

Target EnzymeActivity (IC₅₀)Selectivity IndexSource
Pneumocystis DHFR0.65 nM (compound 13)79 vs rat DHFR
Mycobacterium DHFR0.47 nM (compound 22)1,300 vs rat DHFR

Synthetic Versatility

The amino groups enable functionalization:

  • Alkylation: Introduce substituents (e.g., methoxy, alkynyl) to modulate bioactivity .

  • Condensation: Form heterocycles like benzimidazolones or purines .

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